molecular formula C14H14 B1359905 3,4-Dimethylbiphenyl CAS No. 4433-11-8

3,4-Dimethylbiphenyl

Cat. No. B1359905
CAS RN: 4433-11-8
M. Wt: 182.26 g/mol
InChI Key: CKENDVLIAVMNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbiphenyl is a chemical compound with the molecular formula C14H14 . It is also known by other names such as 1,2-dimethyl-4-phenylbenzene and 3,4-Dimethyl-1,1’-biphenyl . The molecular weight of this compound is 182.26 g/mol .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylbiphenyl consists of two benzene rings linked together with methyl groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is InChI=1S/C14H14/c1-11-8-9-14 (10-12 (11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

3,4-Dimethylbiphenyl has a molecular weight of 182.26 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 0 Ų .

properties

IUPAC Name

1,2-dimethyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKENDVLIAVMNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196139
Record name 3,4-Dimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbiphenyl

CAS RN

4433-11-8
Record name 3,4-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The general procedure described in Example 3 was used with 3,4-dimethyl-chlorobenzene (0.140 mL, 1.00 mmol), phenylboronic acid (157 mg, 1.20 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (276 mg, 2.00 mmol), water (1.0 mL), 10 h, room temperature. The product was isolated as a colorless oil (151 mg, 99%). 1H NMR (400 MHz, CDCl3) δ: 7.82 (d, 2H, J=7.6 Hz), 6.81-7.55 (m, 6H), 2.24 (s, 6H).
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylbiphenyl
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbiphenyl
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbiphenyl
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylbiphenyl

Citations

For This Compound
175
Citations
MP Hartshorn, MC Judd, RJ Martyn… - Australian Journal of …, 1990 - CSIRO Publishing
Reaction of 3,4,5-trimethylbiphenyl (1) with nitrogen dioxide gives four mononitro compounds (3)-(6) and three dinitro compounds (7)-(9). Similar reaction of 2,3,4-trimethylbiphenyl (2) …
Number of citations: 2 www.publish.csiro.au
KR Iyer, JP Jones, JF Darbyshire, WF Trager - Biochemistry, 1997 - ACS Publications
Intramolecular isotope effects associated with the benzylic hydroxylation of a series of selectively deuterated isomeric xylenes and 4,4‘-dimethylbiphenyl as catalyzed by various rat liver …
Number of citations: 53 pubs.acs.org
C Audergon, KR Iyer, JP Jones… - Journal of the …, 1999 - ACS Publications
The validity of a cytochrome P450 (P450) 101 force field developed previously was tested by comparing to published results from other laboratories the predicted regioselectivity and …
Number of citations: 37 pubs.acs.org
GN Koshel, TB Krestinina, YE Shapiro… - J. Org. Chem. USSR …, 1988 - osti.gov
The authors investigated the liquid-phase oxidation of 3,4-dimethylbiphenyl with oxygen at atmospheric pressure in acetic acid in the presence of a cobalt bromide catalyst. During the …
Number of citations: 0 www.osti.gov
GN Koshel', SG Koshel', MV Postnova… - Kinetics and …, 2004 - Springer
Liquid-phase catalytic oxidation into acids by air was studied for the following hydrocarbons: isomers of cyclohexyltoluenes and cyclohexyl derivatives of para-xylene, mesitylene, …
Number of citations: 5 link.springer.com
A Shiotani, K Washio - Journal of applied polymer science, 1998 - Wiley Online Library
A series of wholly aromatic polyamides containing 3,3′‐dimethylbiphenyl‐4,4′‐dicarboxylic acid (P‐DMBA) and 3,4′‐dimethylbiphenyl‐4,3′‐dicarboxylic acid (Q‐DMBA) was …
Number of citations: 3 onlinelibrary.wiley.com
P Michaud, JL Lemberton, G Pérot - Applied Catalysis A: General, 1998 - Elsevier
The transformation of dibenzothiophene and 4,6-dimethyldibenzothiophene was carried out in a flow reactor at 340C under a 3.0MPa hydrogen pressure. A sulfided NiMo on alumina …
Number of citations: 209 www.sciencedirect.com
CR Harrison, JFW McOmie, JB Searle… - Journal of the …, 1966 - pubs.rsc.org
The compound produced by reaction of 3,4-dibromo-5-nitrotoluene with copper bronze has been shown to be 3,7-dimethyl-1,5-dinitrobiphenylene. The analogous 3,7-…
Number of citations: 2 pubs.rsc.org
H Iataaki, H Yoshimoto - The Journal of Organic Chemistry, 1973 - ACS Publications
Coupling of toluene gives bitolyl in 20,600% yield based on palladium acetate used, indicating reoxida-tion of reduced palladium. Bitolyls formed consisted of six isomers, the …
Number of citations: 142 pubs.acs.org
S Mohammadi, H Beitollahi, A Mohadesi - Sensor Letters, 2013 - ingentaconnect.com
In this study, a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethylbiphenyl-2-ol (5ADB) was used to prepare a novel electrochemical sensor. The …
Number of citations: 98 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.